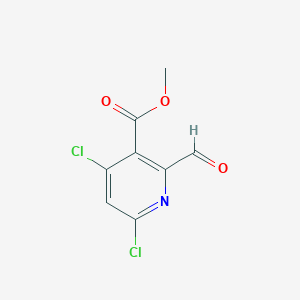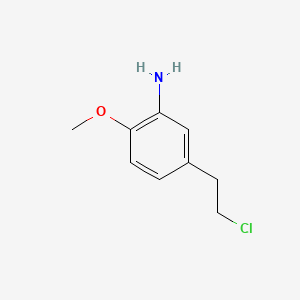
5-(2-Chloroethyl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloroethyl)-2-methoxyaniline is an organic compound with the molecular formula C9H11ClNO. It is a derivative of aniline, where a chloroethyl group is attached to the benzene ring at the 5-position and a methoxy group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method involves the nucleophilic substitution of 2-methoxyaniline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Reductive Amination: Another approach is the reductive amination of 2-methoxybenzaldehyde with ethylene diamine followed by chlorination.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as iron and hydrochloric acid or hydrogenation catalysts are used.
Substitution: Typical reagents include halogens and Lewis acids.
Major Products Formed:
Oxidation: this compound nitro compound.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloroethyl)-2-methoxyaniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 5-(2-Chloroethyl)-2-methoxyaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact mechanism depends on the context in which the compound is used, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
2-Chloroethyl aniline
2-Methoxyaniline
5-Chloroethyl-2-methoxyaniline
Uniqueness: 5-(2-Chloroethyl)-2-methoxyaniline is unique due to the presence of both chloroethyl and methoxy groups on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
5-(2-chloroethyl)-2-methoxyaniline |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 |
InChI-Schlüssel |
JZTLQWXDSUJIJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


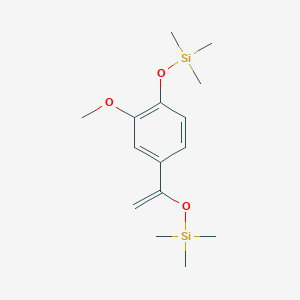
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)

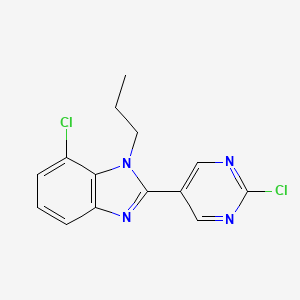
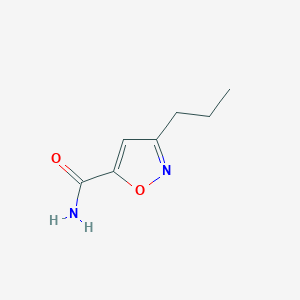
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
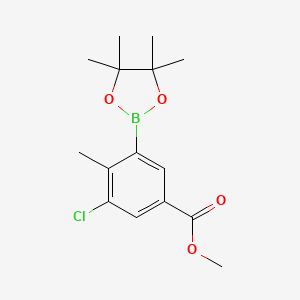
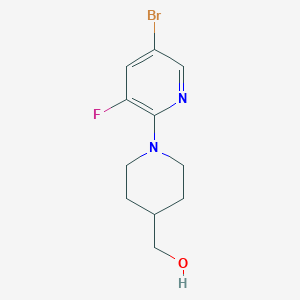


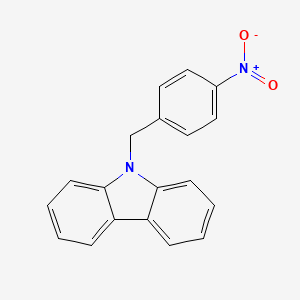
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
